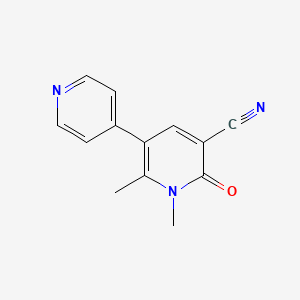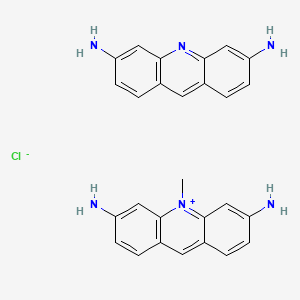
Acriflavine
描述
Acriflavine, known by its IUPAC name 3,6-diamino-10-methylacridin-10-ium chloride, is a topical antiseptic that appears as an orange or brown powder. It was first synthesized in 1912 by the German scientist Paul Ehrlich and was extensively used during World War I to treat sleeping sickness and as a topical antiseptic . This compound is derived from acridine and is known for its antibacterial, antiviral, antimalarial, and antifungal properties .
作用机制
Target of Action
Acriflavine primarily targets the Hypoxia-Inducible Factor (HIF-1α) . HIF-1α is a transcription factor that plays a crucial role in cellular responses to hypoxia, contributing to tumor progression and survival under low oxygen conditions . This compound binds directly to HIF-1α and HIF-2α, inhibiting their dimerization and transcriptional activity .
Mode of Action
This compound interacts with its targets by binding directly to HIF-1α and HIF-2α, thereby inhibiting their dimerization and transcriptional activity . This interaction blocks the active site of the enzyme, as confirmed by structural characterization with X-ray crystallography and NMR . The formation of ion-pair complexes with acidic drugs at a specific pH can also turn off the remarkable fluorescence of this compound .
Biochemical Pathways
This compound affects several biochemical pathways. It interferes with the expression of the hypoxia-inducible factor, acting on metastatic niches of tumors and significantly enhancing the effects of other anticancer therapies . It also disturbs glucose metabolism and suppresses ATF4-protective pathways in melanoma under non-hypoxic conditions . Furthermore, this compound restricts glucose availability and suppresses the Warburg effect in melanoma cells .
Pharmacokinetics
It has been observed that this compound is rapidly cleared from the blood and transferred to tissues after administration . The bioavailability of this compound after intramuscular administration was found to be between 84% and 88% . This compound is mostly excreted into the urine, with the kidney being the primary site of concentration after administration .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of viral replication at nanomolar concentrations in cellular models, in vivo in mice, and ex vivo in human airway epithelia . It also inhibits the intratumoral expression of angiogenic cytokines, mobilization of angiogenic cells into peripheral blood, and tumor vascularization .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH level can affect the fluorescence turning-off action of this compound via the formation of ion-pair complexes with acidic drugs
生化分析
Biochemical Properties
Acriflavine plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is known to inhibit protein kinases, topoisomerases I and II, and hypoxia-induced factor 1α (HIF-1α) . This compound also reduces the expression of oncogenic STAT5 signaling and blocks eukaryotic initiation factor 2α (eIF2α) phosphorylation . These interactions highlight its potential as a multipurpose drug with antibacterial, antiviral, antimalarial, and antifungal activities .
Cellular Effects
This compound has been shown to influence various cellular processes and functions. It has demonstrated anti-tumor activity by inhibiting tumor growth and proliferation in animal models . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits the phosphorylation of eIF2α and reduces the translation of activating transcription factor 4 (ATF4) by inhibiting the PERK/eIF2α/ATF4 unfolded protein response pathway . Additionally, this compound has been found to inhibit viral replication at nanomolar concentrations in cellular models .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind to and inhibit various biomolecules. This compound acts as an inhibitor of protein kinases, topoisomerases I and II, and HIF-1α . It also reduces the expression of oncogenic STAT5 signaling and blocks eIF2α phosphorylation . This compound’s action as a DNA intercalating agent disrupts DNA synthesis and leads to high levels of mutation in the copied DNA strands, preventing bacterial reproduction . Furthermore, this compound has been shown to inhibit the papain-like protease (PLpro) of SARS-CoV-2, blocking the active site with a unique binding mode .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound has shown stability and effectiveness in inhibiting viral replication in in vitro and in vivo studies . Its long-term effects on cellular function include the inhibition of tumor growth and proliferation, as well as the suppression of viral replication . Additionally, this compound has been found to maintain its fluorescent properties, making it a useful probe for analyzing pharmaceutical and biological compounds .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving mice, this compound has demonstrated dose-related inhibition of tumor growth, with maximum inhibition observed at higher doses . For example, treatment with this compound at a dose of 30 mg/kg resulted in a significant decrease in tumor weight and growth rate . High doses of this compound may also lead to adverse effects, such as impaired glucose utilization and suppression of body weight increase .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to glucose metabolism. It acts as an inhibitor of HIF-1α, which plays a crucial role in regulating glucose metabolism and the expression of metabolic enzymes . This compound treatment has been shown to downregulate the expression of pyruvate dehydrogenase kinase 1 (PDK1), a target of HIF-1α, and disturb glucose metabolism in melanoma cells . Additionally, this compound inhibits the mitochondrial oxidative phosphorylation system (OXPHOS) and MYC/cell proliferation pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its movement into, out of, and within cells . This compound’s fluorescent properties also allow it to be used as a probe for analyzing the distribution of acidic compounds in biological systems . In animal models, this compound has been shown to penetrate tissues and accumulate in specific cellular compartments, such as the plasma membrane and mitochondria .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It has been found to localize in lysosomes, where it colocalizes with other lysosomal markers . This compound’s localization in lysosomes is associated with its acidic pH preference and its ability to interact with lysosomal enzymes . Additionally, this compound treatment has been shown to disrupt the structure of kinetoplast DNA in Trypanosoma cruzi, leading to the appearance of dyskinetoplastic cells . This disruption highlights this compound’s potential as a chemotherapeutic agent targeting mitochondrial DNA.
准备方法
Acriflavine is synthesized through a multi-step process involving the nitration of acridine to form 3,6-dinitroacridine, followed by reduction to 3,6-diaminoacridine. The final step involves methylation to produce 3,6-diamino-10-methylacridin-10-ium chloride . Industrial production methods typically involve the use of sulfuric acid as a catalyst and water as the solvent at room temperature .
化学反应分析
Acriflavine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form acridone derivatives.
Reduction: It can be reduced to form leuco-acriflavine.
Substitution: This compound can undergo substitution reactions with nucleophiles, leading to the formation of various substituted acridines.
Common reagents used in these reactions include sulfuric acid, hydrogen peroxide, and sodium borohydride. Major products formed from these reactions include acridone derivatives and substituted acridines .
科学研究应用
Acriflavine has a wide range of scientific research applications:
Biology: Utilized for fluorescently labeling high molecular weight RNA.
Medicine: Investigated for its potential to fight antibiotic-resistant bacteria, treat malaria, and inhibit the replication of viruses such as SARS-CoV-2
Industry: Employed in the treatment of external fungal infections in aquarium fish.
相似化合物的比较
Acriflavine is often compared with other acridine derivatives such as proflavine and quinacrine. While all these compounds share similar antibacterial and antiviral properties, this compound is unique in its potent inhibition of hypoxia-inducible factor and its broad-spectrum antiviral activity . Other similar compounds include:
Proflavine: Another acridine derivative used as an antiseptic.
Quinacrine: Known for its antimalarial properties.
This compound’s unique mechanism of action and broad-spectrum activity make it a valuable compound in both scientific research and medical applications.
属性
IUPAC Name |
acridine-3,6-diamine;10-methylacridin-10-ium-3,6-diamine;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3.C13H11N3.ClH/c1-17-13-7-11(15)4-2-9(13)6-10-3-5-12(16)8-14(10)17;14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;/h2-8H,1H3,(H3,15,16);1-7H,14-15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJLNXHANOHNSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)N.C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30988185 | |
| Record name | 3,6-Diamino-10-methylacridin-10-ium chloride--acridine-3,6-diamine (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30988185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Brown to orange powder; Green fluorescence when diluted in water; [Hawley] | |
| Record name | Acriflavine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2053 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
8048-52-0, 65589-70-0, 69235-50-3, 68518-47-8, 8063-24-9 | |
| Record name | Acridinium, 3,6-diamino-10-methyl-, chloride, mixt. with 3,6-acridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=8048-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acriflavine [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065589700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acriflavine hydrochloride [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069235503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acriflavine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13373 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3,6-Diamino-10-methylacridin-10-ium chloride--acridine-3,6-diamine (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30988185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acriflavine, hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.094 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,6-diamino-10-methylacridin-10-ium acridine-3,6-diamine chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Acriflavine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Reaction mass of 51555-26-1 and 53307-10-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


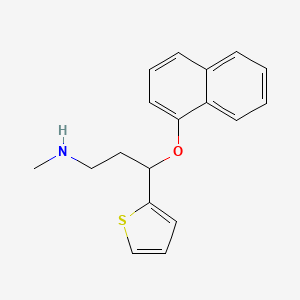
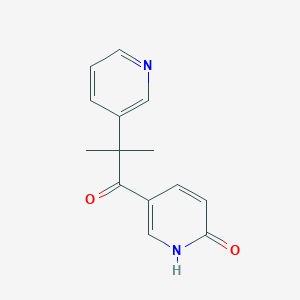
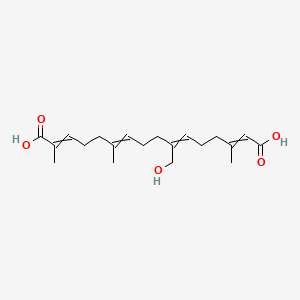
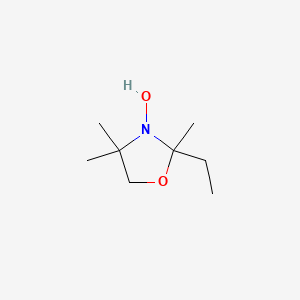


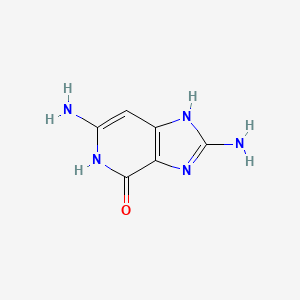

![3,4-Dimethoxy-N-methyl-N-[3-[4-[[1-methyl-2-(1-methylethyl)-1H-indol-3-yl]sulfonyl]phenoxy]propyl]benzeneethanamine](/img/structure/B1215682.png)
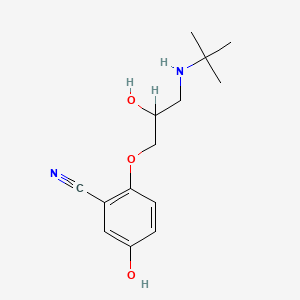
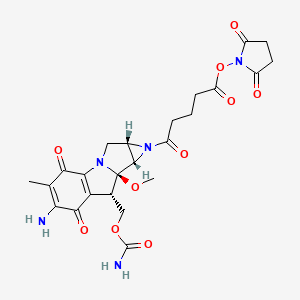

![10-[3-Butyl-2-(4-carboxy-3-methylbuta-1,3-dienyl)-3-(3-carboxypropanoyloxy)-9-methyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid](/img/structure/B1215686.png)
